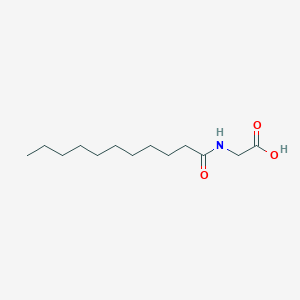

N-Undecanoylglycine

説明

N-Undecanoylglycine has been reported in Ambystoma mexicanum and Euglena gracilis with data available.

Structure

3D Structure

特性

IUPAC Name |

2-(undecanoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUQYIQQCNOXOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332388 |

Source

|

| Record name | N-Undecanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Undecanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83871-09-4 |

Source

|

| Record name | N-Undecanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-undecanamidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Microbial Anvil: Forging N-Undecanoylglycine Through Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl amino acids (NAAAs) represent a burgeoning class of lipid signaling molecules with vast therapeutic potential. Among these, N-Undecanoylglycine, a conjugate of undecanoic acid and glycine, is of growing interest due to its potential roles in metabolic regulation and intercellular communication. While chemical synthesis routes are established, the microbial biosynthesis of N-Undecanoylglycine offers a promising avenue for sustainable and stereospecific production. This guide delves into the core of N-Undecanoylglycine's microbial biosynthesis, focusing on the enzymatic machinery, potential microbial hosts, and the experimental methodologies required for its study and characterization. Drawing from extensive research into the broader family of N-acyl glycines, this document provides a foundational understanding for the development of microbial cell factories for N-Undecanoylglycine production.

Introduction to N-Acyl Amino Acid Biosynthesis in Microorganisms

The microbial world is a rich reservoir of enzymatic diversity, capable of catalyzing a vast array of chemical transformations. The synthesis of N-acyl amino acids, including N-Undecanoylglycine, is primarily orchestrated by a class of enzymes known as N-acyltransferases . These enzymes facilitate the formation of an amide bond between an activated fatty acid and an amino acid.

Two principal pathways for NAAA biosynthesis have been identified in microorganisms:

-

ATP-dependent pathways: These pathways utilize acyl-adenylating enzymes or N-acyl amino acid synthases (NAS) to activate the fatty acid with ATP, forming an acyl-adenylate intermediate that then reacts with the amino acid.

-

ATP-independent pathways: This route often employs hydrolases, such as lipases and aminoacylases, operating in reverse to catalyze the condensation of a fatty acid (or its ester) and an amino acid.

For the synthesis of N-acyl glycines specifically, the key enzyme family is the Glycine N-acyltransferase (GLYAT) family (EC 2.3.1.13). These enzymes typically utilize an acyl-Coenzyme A (acyl-CoA) thioester as the activated fatty acid donor and glycine as the acceptor.

The Putative Biosynthetic Pathway of N-Undecanoylglycine

While direct evidence for the microbial production of N-Undecanoylglycine is still emerging, a putative pathway can be constructed based on the well-characterized biosynthesis of other N-acyl glycines in bacteria. The proposed pathway involves two key steps:

-

Activation of Undecanoic Acid: The fatty acid, undecanoic acid, is first activated to its thioester derivative, undecanoyl-CoA. This activation is typically catalyzed by an acyl-CoA synthetase.

-

N-acylation of Glycine: A Glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the undecanoyl group from undecanoyl-CoA to the amino group of glycine, forming N-Undecanoylglycine and releasing Coenzyme A.

A key microbial player in the study of N-acyl glycine biosynthesis is the gut commensal bacterium, Bacteroides thetaiotaomicron. This bacterium is known to produce a variety of N-acyl glycines, including a diacylated glycine lipid. The initial step in this process is the N-acylation of glycine, catalyzed by the product of the glsB gene, a Glycine N-acyltransferase[1][2]. While the primary reported substrate for GlsB is a 3-hydroxy-palmitoyl group, the substrate promiscuity of such enzymes suggests that they may also accept other acyl-CoAs, including undecanoyl-CoA.

Quantitative Data on N-Acyl Glycine Biosynthesis

While specific kinetic data for the enzymatic synthesis of N-Undecanoylglycine in microorganisms is not yet available in the literature, data from related enzymes and substrates provide a valuable reference point. The table below summarizes kinetic parameters for a mouse Glycine N-acyltransferase (mGLYAT) expressed in E. coli, which has been characterized with various acyl-CoA substrates[2][3].

| Acyl-CoA Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (M-1s-1) | Reference |

| Benzoyl-CoA | 9.4 ± 0.8 | 4.2 ± 0.1 | (4.5 ± 0.3) x 105 | [3] |

| Acetyl-CoA (C2) | 1200 ± 200 | 1.9 ± 0.1 | (1.6 ± 0.3) x 103 | |

| Butyryl-CoA (C4) | 120 ± 20 | 4.3 ± 0.2 | (3.6 ± 0.7) x 104 | |

| Hexanoyl-CoA (C6) | 41 ± 6 | 3.5 ± 0.1 | (8.5 ± 1.4) x 104 |

Data for mouse GLYAT expressed in E. coli.

It is important to note that the catalytic efficiency (kcat/Km) of mGLYAT decreases with increasing acyl chain length for short-chain fatty acyl-CoAs. Further studies are required to determine the kinetic parameters for undecanoyl-CoA with microbial GLYATs like GlsB from Bacteroides thetaiotaomicron.

Experimental Protocols

The study of N-Undecanoylglycine biosynthesis in microorganisms requires a combination of molecular biology, protein biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of a Putative Glycine N-acyltransferase (e.g., GlsB from Bacteroides thetaiotaomicron)

This protocol describes the expression of a His-tagged GlsB protein in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Experimental Workflow:

Methodology:

-

Gene Cloning: The glsB gene (BT_3459) is amplified from Bacteroides thetaiotaomicron genomic DNA using PCR with primers that introduce restriction sites for cloning into a suitable expression vector (e.g., pET-28a) to generate an N-terminally His-tagged fusion protein. The construct is then transformed into an E. coli expression strain like BL21(DE3).

-

Protein Expression: A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. This is then used to inoculate a larger culture volume. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged GlsB protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Analysis and Storage: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm. The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Assay for Glycine N-acyltransferase Activity

The activity of the purified GLYAT can be determined using a colorimetric assay that measures the release of Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.5 mM DTNB, 10 mM glycine, and 0.2 mM undecanoyl-CoA in a final volume of 200 µL.

-

Enzyme Addition: The reaction is initiated by the addition of the purified GLYAT enzyme (e.g., 1-5 µg).

-

Measurement: The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product (14,150 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Kinetic Analysis: To determine the Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax), the assay is performed with varying concentrations of one substrate (e.g., undecanoyl-CoA) while keeping the other substrate (glycine) at a saturating concentration, and vice versa. The data are then fitted to the Michaelis-Menten equation.

Analysis of N-Undecanoylglycine in Microbial Cultures by LC-MS/MS

This protocol outlines the extraction and quantification of N-Undecanoylglycine from a bacterial culture supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

A bacterial culture is grown under the desired conditions.

-

The culture is centrifuged to pellet the cells, and the supernatant is collected.

-

An internal standard (e.g., a stable isotope-labeled N-acyl glycine) is added to the supernatant.

-

The supernatant is acidified (e.g., with formic acid to pH 3) and extracted with an organic solvent such as ethyl acetate.

-

The organic phase is collected, dried under a stream of nitrogen, and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: A reverse-phase C18 column is typically used for separation. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI). The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The precursor ion for N-Undecanoylglycine ([M+H]⁺) and a specific product ion are monitored.

-

-

Quantification: A standard curve is generated using authentic N-Undecanoylglycine standard of known concentrations. The concentration of N-Undecanoylglycine in the bacterial culture supernatant is then determined by comparing its peak area to the standard curve.

Conclusion and Future Directions

The biosynthesis of N-Undecanoylglycine in microorganisms presents a compelling area of research with significant potential for biotechnological applications. While the direct microbial production of this specific N-acyl glycine has yet to be extensively documented, the existing knowledge of N-acyl glycine biosynthesis in bacteria like Bacteroides thetaiotaomicron provides a robust framework for its investigation. The key lies in the characterization of microbial Glycine N-acyltransferases and their substrate specificity for medium-chain fatty acyl-CoAs.

Future research should focus on:

-

Screening of microbial genomes for novel GLYAT homologs with potential activity towards undecanoyl-CoA.

-

Characterizing the substrate promiscuity of known microbial GLYATs, such as GlsB from B. thetaiotaomicron, with a range of medium-chain fatty acyl-CoAs.

-

Metabolomic profiling of various microorganisms to identify natural producers of N-Undecanoylglycine.

-

Metabolic engineering of microbial hosts, such as E. coli, to enhance the production of N-Undecanoylglycine by overexpressing a suitable GLYAT and optimizing the precursor supply of undecanoyl-CoA and glycine.

By leveraging the methodologies outlined in this guide, researchers and drug development professionals can unlock the microbial potential for the sustainable and efficient production of N-Undecanoylglycine, paving the way for its further investigation and application in various fields.

References

The Immunomodulatory Role of N-Undecanoylglycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Undecanoylglycine, a metabolite produced by gut microbiota, has emerged as a significant modulator of the host immune system. This technical guide provides an in-depth analysis of the known mechanism of action of N-Undecanoylglycine, with a primary focus on its interaction with intestinal immune cells. Current research highlights a specific and potent effect on intestinal Tuft-2 cells, initiating a signaling cascade that contributes to antimicrobial immunity. This document summarizes the key cellular and molecular interactions, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

The intricate interplay between the host immune system and the gut microbiome is a rapidly evolving field of research. Microbial metabolites, in particular, are recognized as key signaling molecules that can influence both local and systemic immune responses. N-Undecanoylglycine is one such metabolite that has been identified as a crucial player in host defense against bacterial pathogens. This guide will delve into the molecular mechanisms by which N-Undecanoylglycine exerts its effects on immune cells, providing a foundational resource for researchers and professionals in immunology and drug development.

Core Mechanism of Action: The Tuft-2 Cell Axis

The primary immune cells known to respond to N-Undecanoylglycine are intestinal Tuft-2 cells.[1][2] These specialized epithelial cells act as sentinels, detecting microbial products and initiating an immune response.

Receptor-Ligand Interaction

N-Undecanoylglycine is recognized by the vomeronasal receptor Vmn2r26 , a G-protein-coupled receptor (GPCR) expressed on the surface of Tuft-2 cells.[1][2] This interaction is the initial and critical step in the signaling cascade.

Intracellular Signaling Pathway

Upon binding of N-Undecanoylglycine to Vmn2r26, a downstream signaling pathway is activated within the Tuft-2 cell. This cascade involves the following key steps:

-

GPCR Activation: The binding of N-Undecanoylglycine to Vmn2r26 induces a conformational change in the receptor, leading to the activation of associated G-proteins.

-

PLCγ2 Activation: The activated G-protein, in turn, activates phospholipase C gamma 2 (PLCγ2) .[1]

-

Calcium Mobilization: PLCγ2 activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), leading to a significant increase in cytosolic calcium levels.

Downstream Effector Functions

The increase in intracellular calcium concentration initiates two critical downstream effector functions that contribute to antimicrobial immunity:

-

Prostaglandin D2 (PGD2) Production: The elevated calcium levels stimulate the enzymatic machinery responsible for the synthesis and secretion of Prostaglandin D2 (PGD2) . PGD2 acts as a paracrine signaling molecule, enhancing the secretion of mucus by neighboring goblet cells. This fortified mucus layer serves as a physical barrier, impeding bacterial colonization and promoting their clearance.

-

SpiB Transcription Factor Expression: The Vmn2r26-mediated signaling also promotes the expression of the SpiB transcription factor . SpiB is essential for the development, differentiation, and expansion of Tuft-2 cells, particularly in response to bacterial challenges. This creates a positive feedback loop, amplifying the Tuft-2 cell response to bacterial presence.

Data Presentation

The following tables summarize the quantitative data as reported in the primary literature.

Table 1: Effect of N-Undecanoylglycine on Tuft-2 Cell Response

| Parameter | Control | N-Undecanoylglycine Treatment | Fold Change | Reference |

| PGD2 Production (pg/mL) | Baseline | Increased | Data Not Available | |

| SpiB mRNA Expression (relative units) | 1.0 | Significantly Increased | Data Not Available | |

| Tuft-2 Cell Number (per crypt) | Baseline | Increased post-infection | Data Not Available |

Note: Specific quantitative values for fold changes were not available in the provided search results. Researchers are encouraged to consult the primary literature for detailed quantitative data.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro Tuft-2 Cell Stimulation

-

Cell Culture: Intestinal organoids containing Tuft-2 cells are cultured in Matrigel with appropriate growth factors.

-

Stimulation: Organoids are treated with varying concentrations of N-Undecanoylglycine (e.g., 10 μM, 50 μM, 100 μM) for a specified duration (e.g., 6, 12, 24 hours).

-

Analysis:

-

PGD2 Measurement: Supernatants from the organoid cultures are collected, and PGD2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: RNA is extracted from the organoids, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of SpiB and other target genes.

-

In Vivo Bacterial Infection Model

-

Animal Model: Wild-type and Vmn2r26-deficient mice are used.

-

Infection: Mice are orally gavaged with a pathogenic bacterium (e.g., Citrobacter rodentium).

-

Treatment: A subset of infected mice is treated with N-Undecanoylglycine.

-

Analysis:

-

Histology: Intestinal tissues are collected, fixed, and stained (e.g., with periodic acid-Schiff) to visualize goblet cells and mucus production.

-

Immunofluorescence: Intestinal sections are stained with antibodies against Tuft-2 cell markers (e.g., DCLK1) and SpiB to assess cell numbers and protein expression.

-

Bacterial Load: Fecal and tissue samples are collected to determine the bacterial burden.

-

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of N-Undecanoylglycine in intestinal Tuft-2 cells.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating N-Undecanoylglycine's mechanism.

Effects on Other Immune Cells

Current literature primarily focuses on the interaction of N-Undecanoylglycine with intestinal Tuft-2 cells. As of the writing of this guide, there is a lack of published evidence detailing the direct effects of N-Undecanoylglycine on other major immune cell populations such as macrophages, lymphocytes (T-cells and B-cells), neutrophils, or dendritic cells. Future research is warranted to explore the potential broader immunomodulatory roles of this microbial metabolite.

Conclusion and Future Directions

N-Undecanoylglycine is a key microbial metabolite that enhances host antimicrobial immunity through a well-defined signaling pathway in intestinal Tuft-2 cells. The activation of the Vmn2r26-PLCγ2-Ca²⁺ axis, leading to PGD2 production and SpiB expression, represents a sophisticated mechanism of host-microbe interaction. For drug development professionals, the specificity of this pathway presents a potential target for therapeutic intervention to bolster mucosal immunity. Future research should aim to fully quantify the dose-dependent effects of N-Undecanoylglycine, explore its potential interactions with other immune cell types, and investigate its therapeutic potential in the context of infectious and inflammatory diseases of the gut.

References

N-Undecanoylglycine: A Potential Novel Quorum Sensing Modulator in Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial communication, or quorum sensing (QS), is a critical regulatory mechanism that controls virulence, biofilm formation, and antibiotic resistance in a wide range of pathogens. The discovery of molecules that can modulate QS pathways presents a promising avenue for the development of novel anti-infective therapies. This technical guide explores the potential of N-Undecanoylglycine, an N-acylglycine, as a novel quorum sensing modulator. While direct evidence of its QS modulatory activity is currently emerging, its structural similarity to known QS molecules, such as N-acyl homoserine lactones (AHLs), suggests a plausible role in interfering with bacterial communication. This document provides a comprehensive overview of the theoretical framework, detailed experimental protocols for assessing its activity, and potential mechanisms of action.

Introduction to Quorum Sensing and N-Acyl Glycines

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[2] These molecules consist of a homoserine lactone ring and an acyl chain of varying length, which confers signal specificity.

N-acyl glycines, including N-Undecanoylglycine, share structural similarities with AHLs, particularly the acyl chain. This structural analogy raises the hypothesis that N-Undecanoylglycine could act as a competitive inhibitor or agonist of AHL-based quorum sensing systems. N-octanoyl cyclopentylamide and N-decanoyl cyclopentylamide have been shown to inhibit quorum sensing in Pseudomonas aeruginosa.[1][3] Furthermore, other N-acyl cyclopentylamides have demonstrated inhibitory effects on prodigiosin production in Serratia marcescens.[4] These findings support the investigation of other N-acyl compounds, such as N-Undecanoylglycine, as potential QS modulators.

Hypothetical Signaling Pathway Modulation by N-Undecanoylglycine

Based on the mechanism of known QS inhibitors, N-Undecanoylglycine could potentially interfere with bacterial quorum sensing through several mechanisms. The most probable mechanism is the competitive binding to the LuxR-type receptors, which are the transcriptional regulators that bind to AHLs.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of quorum sensing in Serratia marcescens AS-1 by synthetic analogs of N-acylhomoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying the Protein and Receptor Targets of N-Undecanoylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Undecanoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining prominence for their diverse physiological roles. This technical guide provides a comprehensive overview of the current understanding of the protein and receptor targets of N-Undecanoylglycine. The primary identified receptor is the vomeronasal receptor Vmn2r26, a G-protein-coupled receptor (GPCR). Additionally, based on the activity of structurally related N-acyl glycines, this guide explores the potential modulation of glycine receptors (GlyRs) as a secondary target class. This document outlines the signaling pathways, presents available interaction data, and provides detailed experimental protocols for the functional characterization of these interactions, adhering to the specific requirements for data presentation and visualization.

Primary Protein Target: Vomeronasal Receptor 2, member 26 (Vmn2r26)

The most definitive receptor target identified for N-Undecanoylglycine is the vomeronasal receptor Vmn2r26.[1] This receptor is expressed in intestinal Tuft-2 cells and plays a crucial role in the innate immune response to bacterial metabolites.[1][2]

Signaling Pathway

The binding of N-Undecanoylglycine to Vmn2r26 initiates a canonical G-protein-coupled receptor signaling cascade. This pathway involves the activation of Phospholipase C gamma 2 (PLCγ2), leading to an increase in intracellular calcium concentration ([Ca2+]). This intracellular signal culminates in the production and secretion of prostaglandin D2 (PGD2), which in turn enhances mucus secretion from goblet cells, contributing to antimicrobial immunity.[1][2]

Quantitative Interaction Data

To date, specific quantitative data on the binding affinity (e.g., Kd) or potency (e.g., EC50) of N-Undecanoylglycine for the Vmn2r26 receptor have not been reported in the reviewed literature. Further research is required to quantify the precise nature of this interaction.

| Ligand | Receptor | Parameter | Value | Reference |

| N-Undecanoylglycine | Vmn2r26 | Kd, EC50 | Not Reported | N/A |

Potential Target Class: Glycine Receptors (GlyRs)

While direct evidence for the interaction of N-Undecanoylglycine with glycine receptors is currently lacking, several other endogenous N-acyl glycines have been demonstrated to act as positive allosteric modulators (PAMs) of these ligand-gated ion channels. GlyRs are critical for inhibitory neurotransmission, particularly in the spinal cord and brainstem.

N-arachidonoyl-glycine (NA-Gly), a structurally similar compound, potentiates α1 GlyRs while inhibiting α2 and α3 subtypes. Another study found that N-acyl glycines with a C18 carbon tail and a cis double bond, such as N-oleoyl glycine, are effective PAMs across multiple GlyR subtypes. Given these findings, it is plausible that N-Undecanoylglycine may also modulate GlyR activity.

Quantitative Modulation Data

There is no specific quantitative data available for the modulatory effects of N-Undecanoylglycine on glycine receptor subtypes. The table below provides data for a related compound, N-oleoyl glycine, to offer a point of reference for the potential activity of N-acyl glycines at these receptors.

| Ligand | Receptor Subtype | Effect | Parameter | Value | Reference |

| N-Undecanoylglycine | α1, α2, α3, β | Not Reported | EC50, % Potentiation | Not Reported | N/A |

| N-oleoyl glycine (3 µM) | α1 | Positive Allosteric Modulator | Glycine EC50 Shift | 17 µM to 10 µM | |

| N-oleoyl glycine (1 µM) | α1, α2, α1β, α2β | Positive Allosteric Modulator | % Potentiation | >100% | |

| N-oleoyl glycine (1 µM) | α3, α3β | Positive Allosteric Modulator | % Potentiation | >50% |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to investigate the interaction of N-Undecanoylglycine with its known and potential targets.

Vmn2r26 GPCR Activation Assay (Calcium Imaging)

This protocol describes a method to measure the activation of Vmn2r26 by N-Undecanoylglycine by monitoring subsequent changes in intracellular calcium levels.

Methodology:

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells onto 96-well, black-walled, clear-bottom plates suitable for fluorescence measurements.

-

Transfect cells with a mammalian expression vector encoding the Vmn2r26 receptor using a suitable transfection reagent (e.g., Lipofectamine 3000). A mock transfection (empty vector) should be performed in parallel as a negative control.

-

Incubate for 24-48 hours post-transfection to allow for receptor expression.

-

-

Calcium Indicator Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

-

Wash the cells gently with the salt solution to remove excess dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of N-Undecanoylglycine in the salt solution.

-

Utilize a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject the N-Undecanoylglycine solutions into the wells and immediately begin recording fluorescence intensity over time. For ratiometric dyes like Fura-2, measure emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm. For single-wavelength dyes like Fluo-4, use excitation at ~494 nm and measure emission at ~516 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (or the ratio of intensities for ratiometric dyes) from baseline after the addition of the compound.

-

Plot the peak fluorescence change against the logarithm of the N-Undecanoylglycine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Glycine Receptor Modulation Assay (Two-Electrode Voltage Clamp)

This protocol outlines a method to assess whether N-Undecanoylglycine can modulate the function of different glycine receptor subtypes expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate oocytes from a Xenopus laevis frog.

-

Inject oocytes with cRNA encoding the desired human glycine receptor subunits (e.g., α1, α2, or α3, with or without the β subunit).

-

Incubate the injected oocytes for 2-5 days in Barth's solution to allow for receptor expression on the plasma membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

Compound Application and Data Acquisition:

-

Establish a baseline current.

-

Apply a sub-maximal concentration of glycine (e.g., EC10-EC20) to elicit a control inward current (I_gly).

-

After a washout period, co-apply the same concentration of glycine with a specific concentration of N-Undecanoylglycine.

-

To test for positive allosteric modulation, pre-incubate the oocyte with N-Undecanoylglycine for 1-2 minutes before co-application with glycine.

-

Record the resulting current in the presence of both compounds.

-

-

Data Analysis:

-

Measure the peak amplitude of the glycine-evoked current in the absence and presence of N-Undecanoylglycine.

-

Calculate the percentage potentiation or inhibition caused by N-Undecanoylglycine compared to the control glycine response.

-

To determine the effect on glycine potency, generate a full glycine dose-response curve in the absence and presence of a fixed concentration of N-Undecanoylglycine. A leftward shift in the curve indicates positive allosteric modulation.

-

Summary and Future Directions

N-Undecanoylglycine is an emerging lipid signaling molecule with a definitively identified target in the immune system, the GPCR Vmn2r26. Its activation of this receptor highlights a novel mechanism for host-microbe interaction within the intestine. Furthermore, based on the pharmacology of related N-acyl amino acids, glycine receptors represent a compelling potential target class that warrants further investigation.

The primary gap in the current understanding of N-Undecanoylglycine pharmacology is the lack of quantitative data for its receptor interactions. Future research should prioritize:

-

Quantitative Pharmacology: Determining the binding affinity (Kd) and functional potency (EC50) of N-Undecanoylglycine at the Vmn2r26 receptor.

-

Glycine Receptor Screening: Systematically evaluating the modulatory effects of N-Undecanoylglycine across all major glycine receptor subtypes (α1, α2, α3, and β-containing heteromers).

-

In Vivo Studies: Investigating the physiological consequences of modulating these targets with N-Undecanoylglycine in relevant animal models of inflammation and pain.

A deeper understanding of the molecular targets of N-Undecanoylglycine will illuminate its role in physiology and pathophysiology and could pave the way for novel therapeutic strategies targeting the N-acyl amino acid signaling system.

References

The Physiological Relevance of N-Acylglycines in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their diverse physiological roles. Structurally related to the well-studied N-acylethanolamines (NAEs), such as anandamide, NAGs are involved in a variety of cellular processes, including inflammation, pain perception, and energy homeostasis.[1][2] This technical guide provides a comprehensive overview of the current understanding of NAGs in cell signaling, with a focus on their metabolic pathways, quantitative distribution, and the experimental methodologies used to study them. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this emerging class of bioactive lipids.

Metabolic Pathways of N-Acylglycines

The cellular concentrations and signaling functions of NAGs are tightly regulated by their biosynthesis and degradation. These processes involve a network of enzymes that are also implicated in the metabolism of other bioactive lipids, highlighting a potential for metabolic crosstalk.

Biosynthesis of N-Acylglycines

There are two primary proposed pathways for the biosynthesis of NAGs: the glycine-dependent and the glycine-independent pathways.

-

Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acyl-CoA with glycine. This reaction is catalyzed by a glycine N-acyltransferase (GLYAT).[1][3] The process begins with the activation of a fatty acid to its corresponding acyl-CoA by an acyl-CoA synthetase. Subsequently, GLYAT facilitates the formation of the N-acylglycine. Different isoforms of GLYAT may exhibit substrate specificity for various fatty acyl-CoAs, leading to the production of a diverse range of NAGs.[4] Another proposed mechanism within this pathway involves cytochrome c, which can catalyze the formation of N-acylglycines from a fatty acyl-CoA and glycine, particularly in the presence of hydrogen peroxide.

-

Glycine-Independent Pathway: This pathway involves the metabolic conversion of N-acylethanolamines (NAEs) to NAGs. It is a two-step oxidative process. First, an alcohol dehydrogenase (ADH) oxidizes the NAE to an intermediate N-acylglycinal. Following this, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the N-acylglycinal to the corresponding N-acylglycine. This pathway directly links the metabolism of two major classes of signaling lipids.

Degradation of N-Acylglycines

The primary route for the degradation of NAGs is through enzymatic hydrolysis, which breaks the amide bond to release the constituent fatty acid and glycine.

-

Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is a key enzyme in the degradation of various fatty acid amides, including anandamide. FAAH also effectively hydrolyzes a range of NAGs back to their constituent fatty acid and glycine. The activity of FAAH is a critical factor in controlling the duration and intensity of NAG signaling.

-

Peptidylglycine Alpha-Amidating Monooxygenase (PAM): In an alternative pathway, some N-acylglycines can be substrates for the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme can oxidatively cleave the N-acylglycine to produce a primary fatty acid amide (PFAM) and glyoxylate. This pathway not only represents a degradation route for NAGs but also a biosynthetic pathway for another class of signaling lipids, the PFAMs.

References

- 1. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of N-Acyl Glycines in Metabolic Disorder Models: A Technical Overview

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a significant gap in research specifically investigating N-Undecanoylglycine in the context of metabolic disorder models such as obesity, diabetes, or metabolic syndrome. Consequently, this guide cannot provide quantitative data, detailed experimental protocols, or established signaling pathways directly pertaining to N-Undecanoylglycine.

To address the core request for an in-depth technical guide, this document will provide a broader overview of N-acyl glycines, a class of lipid signaling molecules to which N-Undecanoylglycine belongs. We will then present a detailed case study on a related compound, Acetylglycine , for which experimental data in metabolic disorder models is available. This will serve as a proxy to illustrate the methodologies and potential areas of investigation applicable to novel N-acyl glycines.

Introduction to N-Acyl Glycines

N-acyl amino acids, including N-acyl glycines, are endogenous signaling lipids formed by the conjugation of a fatty acid to an amino acid.[1] These molecules are increasingly recognized for their diverse biological activities and potential therapeutic applications.[2][3] The biosynthesis of N-acyl glycines primarily involves the enzymatic condensation of an acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase.[4] Their degradation is mainly carried out by fatty acid amide hydrolase (FAAH).[2]

Different N-acyl glycines, varying in the length and saturation of their fatty acid chain, are found throughout the body and may have region-specific functions. While some have been implicated in pain and inflammation, their role in metabolic regulation is an emerging field of study.

Case Study: Acetylglycine as a Potential Modulator of Adiposity

Recent metabolomic studies have identified acetylglycine as a molecule of interest in the context of obesity. An inverse association between acetylglycine levels and body fat has been observed in human cohorts and validated in animal models of diet-induced obesity.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative findings from a study investigating the effects of acetylglycine supplementation in high-fat diet-induced obese (DIO) mice.

Table 1: Effects of Acetylglycine on Body Weight and Fat Mass in DIO Mice

| Parameter | Control Group (High-Fat Diet) | Acetylglycine Group (High-Fat Diet + Acetylglycine) |

| Initial Body Weight (g) | 25.1 ± 1.2 | 25.3 ± 1.1 |

| Final Body Weight (g) | 45.2 ± 2.5 | 40.8 ± 2.1 |

| Body Weight Gain (g) | 20.1 ± 1.8 | 15.5 ± 1.5 |

| Total Abdominal Fat (µ-CT) | High | Significantly Lower |

| Visceral Body Fat (µ-CT) | High | Significantly Lower |

| Subcutaneous Body Fat (µ-CT) | High | Significantly Lower* |

| Statistically significant difference compared to the control group. |

Table 2: Effects of Acetylglycine on Plasma Metabolic Parameters in DIO Mice

| Parameter | Control Group (High-Fat Diet) | Acetylglycine Group (High-Fat Diet + Acetylglycine) |

| Fasting Plasma Glucose (FPG) | Elevated | No Significant Change |

| Total Cholesterol (TC) | Elevated | Significantly Lower |

| Triglycerides (TG) | Elevated | Significantly Lower |

| High-Density Lipoprotein (HDL) | No Significant Change | No Significant Change |

| Low-Density Lipoprotein (LDL) | Elevated | Significantly Lower |

| Alanine Transaminase (ALT) | Elevated | Significantly Lower |

| Aspartate Aminotransferase (AST) | Elevated | Significantly Lower* |

| Statistically significant difference compared to the control group. |

Experimental Protocols

The following is a detailed methodology for the in vivo validation of acetylglycine's effects in a diet-induced obesity mouse model, based on the available literature.

2.2.1. Animal Model and Diet

-

Animal Model: Male C57BL/6J mice.

-

Acclimatization: Mice are acclimatized for one week upon arrival with ad libitum access to standard chow and water.

-

Diet-Induced Obesity: Obesity is induced by feeding a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks.

-

Housing: Mice are housed under controlled temperature and a 12-hour light/dark cycle.

2.2.2. Experimental Groups and Treatment

-

Control Group: Mice continue on the HFD.

-

Treatment Group: Mice receive the HFD supplemented with acetylglycine. The dosage can be administered via oral gavage or mixed directly into the diet.

-

Intervention Period: The treatment duration is typically 16 weeks.

2.2.3. In Vivo Measurements

-

Body Weight and Food Intake: Monitored weekly throughout the study.

-

Body Composition Analysis: Total abdominal fat, visceral fat, and subcutaneous fat are measured using micro-computed tomography (µ-CT) at the beginning and end of the intervention.

-

Biochemical Analysis: At the end of the study, fasting blood samples are collected for the measurement of plasma glucose, total cholesterol, triglycerides, HDL, LDL, ALT, and AST.

Visualizing Molecular Pathways and Experimental Workflows

Biosynthesis of N-Acyl Glycines

The following diagram illustrates the general enzymatic pathway for the synthesis of N-acyl glycines.

Caption: General Biosynthesis of N-Acyl Glycines.

Experimental Workflow for Acetylglycine In Vivo Study

This diagram outlines the key steps in the animal study described above.

References

- 1. Human Metabolome Database: Showing metabocard for N-Decanoylglycine (HMDB0013267) [hmdb.ca]

- 2. Altered glycan-dependent signaling induces insulin resistance and hyperleptinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(1-Oxodecyl)glycine | C12H23NO3 | CID 1712391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound N-Decanoylglycine (FDB029360) - FooDB [foodb.ca]

Methodological & Application

Application Note and Protocol for the Chemical Synthesis of N-Undecanoylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids, including N-Undecanoylglycine, are a class of lipid signaling molecules involved in various physiological processes. Their synthesis is of significant interest to researchers studying their biological functions and developing potential therapeutic agents. The formation of the amide bond between a fatty acid and an amino acid is a key step in their synthesis. This document provides a detailed protocol for the chemical synthesis of N-Undecanoylglycine from undecanoic acid and glycine via a carbodiimide-mediated coupling reaction. This method is widely used due to its mild reaction conditions and good yields.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water, often at high temperatures.[1][2][3][4] To overcome this, the carboxylic acid group of undecanoic acid is activated to facilitate the nucleophilic attack by the amino group of glycine. Common strategies for this activation include conversion to a more reactive acyl chloride or the use of coupling agents.[5] This protocol utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form a highly reactive O-acylisourea intermediate, which then readily reacts with glycine to form the desired amide bond.

Experimental Protocol

This protocol describes the synthesis of N-Undecanoylglycine by activating undecanoic acid with EDC and NHS, followed by coupling with glycine.

Materials and Reagents:

-

Undecanoic acid

-

Glycine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Activation of Undecanoic Acid:

-

In a clean, dry round-bottom flask, dissolve undecanoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the reaction mixture.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours to form the NHS-activated ester of undecanoic acid.

-

-

Coupling with Glycine:

-

In a separate flask, dissolve glycine (1.5 eq) in deionized water and add triethylamine (TEA, 2.0 eq) to deprotonate the amine group.

-

Cool the glycine solution to 0 °C in an ice bath.

-

Slowly add the activated undecanoic acid solution from step 1 to the glycine solution with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature overnight (approximately 16-18 hours).

-

-

Work-up and Extraction:

-

After the reaction is complete (monitored by TLC), acidify the mixture to a pH of approximately 2 by adding 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude N-Undecanoylglycine by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the pure product (identified by TLC).

-

Evaporate the solvent from the pure fractions to yield N-Undecanoylglycine as a solid.

-

-

Characterization:

-

Determine the yield and purity of the final product.

-

Characterize the synthesized N-Undecanoylglycine using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of N-Undecanoylglycine.

| Parameter | Value |

| Reactants | |

| Undecanoic Acid | 1.0 eq |

| Glycine | 1.5 eq |

| Reagents | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.2 eq |

| N-hydroxysuccinimide (NHS) | 1.1 eq |

| Triethylamine (TEA) | 2.0 eq |

| Reaction Conditions | |

| Activation Temperature | 0 °C to Room Temperature |

| Activation Time | 4.5 hours |

| Coupling Temperature | 0 °C to Room Temperature |

| Coupling Time | 16-18 hours |

| Expected Outcome | |

| Theoretical Yield | Dependent on starting material mass |

| Expected Experimental Yield | 70-85% |

| Purity (post-purification) | >95% |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the chemical synthesis of N-Undecanoylglycine.

Caption: Workflow for the synthesis of N-Undecanoylglycine.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of N-Undecanoylglycine from undecanoic acid and glycine. The use of EDC and NHS for the activation of the carboxylic acid allows for an efficient amide bond formation under mild conditions. This procedure can be adapted for the synthesis of other N-acyl amino acids by substituting the corresponding fatty acid and amino acid. Proper characterization of the final product is crucial to ensure its identity and purity for subsequent biological studies.

References

Application Note: LC-MS/MS Method for Accurate Quantification of N-Undecanoylglycine in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules involved in various physiological processes.[1][2] N-Undecanoylglycine, a member of the N-acylglycine family, is formed through the conjugation of undecanoic acid and glycine.[3][4] Acylglycines are generally considered minor metabolites of fatty acids, but elevated levels in blood and urine can be indicative of certain fatty acid oxidation disorders.[3] Recent studies have also highlighted a potential role for N-undecanoylglycine in host-microbe interactions, where it may be sensed by intestinal cells to trigger antimicrobial immunity.

Given its emerging biological significance, a robust and sensitive analytical method for the accurate quantification of N-Undecanoylglycine in biological matrices is essential for advancing research in metabolic diseases, immunology, and pharmacology. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Undecanoylglycine in human plasma.

Principle

The method involves a straightforward protein precipitation step to extract N-Undecanoylglycine and an internal standard (IS) from plasma. The resulting supernatant is then injected into a reversed-phase liquid chromatography system for separation from endogenous interferences. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization, which provides high selectivity and sensitivity.

Materials and Methods

3.1 Chemicals and Reagents

-

N-Undecanoylglycine (analytical standard)

-

N-Octanoylglycine-d2 (or other suitable stable isotope-labeled internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

Human plasma (K2EDTA), charcoal-stripped plasma for calibration curve

3.2 Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Microcentrifuge

-

Calibrated pipettes and standard laboratory glassware

Experimental Protocols

4.1 Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare primary stock solutions of N-Undecanoylglycine and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the N-Undecanoylglycine stock solution with 50:50 (v/v) methanol:water to create working solutions for the calibration curve. Prepare separate working solutions for Low, Medium, and High QC samples.

-

Calibration Curve and QCs: Spike the working solutions into charcoal-stripped plasma to create a calibration curve (e.g., 8 non-zero points) and QC samples. The final concentration of the organic solvent should be less than 5%.

4.2 Plasma Sample Preparation

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

Pipette 50 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (e.g., 500 ng/mL in methanol) to all samples except the double blank.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to an LC-MS vial for analysis.

4.3 LC-MS/MS Analysis The chromatographic separation is critical for distinguishing the analyte from isobaric interferences and matrix components.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., ACQUITY BEH C18, 2.1x100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1.0 min, 30% B; 1.0-8.0 min, 30% to 98% B; 8.0-10.0 min, 98% B; 10.1-12.0 min, 30% B |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Autosampler Temp. | 10°C |

Table 2: Mass Spectrometry Parameters

| Parameter | N-Undecanoylglycine | N-Octanoylglycine-d2 (IS) |

|---|---|---|

| Ionization Mode | Negative ESI | Negative ESI |

| Precursor Ion (Q1) | m/z 242.2 | m/z 202.2 |

| Product Ion (Q3) | m/z 74.1 | m/z 74.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | Optimized (~ -25 V) | Optimized (~ -22 V) |

| Declustering Potential (DP) | Optimized (~ -40 V) | Optimized (~ -35 V) |

| Source Temperature | 550°C | 550°C |

Note: The exact mass of N-Undecanoylglycine is 243.18 Da. The precursor ion [M-H]⁻ is therefore m/z 242.18. The product ion m/z 74.1 corresponds to the deprotonated glycine fragment following amide bond cleavage.

Representative Method Validation Data

The method should be validated for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines. The following table summarizes representative performance data expected from this method.

Table 3: Summary of Representative Quantitative Performance

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| LLOQ | 1 ng/mL |

| Accuracy (at L, M, H QC) | 92% - 108% |

| Precision (at L, M, H QC) | Intra-day RSD < 8%, Inter-day RSD < 11% |

| Matrix Effect | < 15% |

| Recovery | > 90% |

| Bench-top Stability (4h, RT) | Within ±15% of nominal concentration |

| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal concentration |

| Autosampler Stability (24h, 10°C) | Within ±15% of nominal concentration |

Diagrams and Workflows

Caption: Experimental workflow for N-Undecanoylglycine quantification.

References

- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for N-Undecanoylglycine (HMDB0013286) [hmdb.ca]

- 4. N-Undecanoylglycine | C13H25NO3 | CID 454092 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stable Isotope Labeling using Deuterated N-Undecanoylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. The use of deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen), allows for the sensitive and specific tracking of these molecules using mass spectrometry. This document provides detailed application notes and protocols for the use of deuterated N-Undecanoylglycine, a valuable tool for studying fatty acid metabolism, cellular signaling, and as an internal standard for quantitative bioanalysis.

N-Undecanoylglycine is an acylglycine that plays a role in various biological processes, including potential signaling pathways in the gastrointestinal tract. By using a deuterated version of this molecule, researchers can gain insights into its absorption, distribution, metabolism, and excretion (ADME), as well as its role in metabolic networks.

Applications

Deuterated N-Undecanoylglycine can be utilized in a variety of research applications, including:

-

Metabolic Fate and Pharmacokinetic Studies: Tracing the uptake, distribution, and clearance of N-Undecanoylglycine in cell cultures or animal models.

-

Quantitative Bioanalysis: Serving as an ideal internal standard for accurate quantification of endogenous N-Undecanoylglycine in biological samples such as plasma, urine, and tissue homogenates by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

-

Metabolic Flux Analysis: Investigating the dynamics of fatty acid oxidation and related metabolic pathways.[3][4][5]

-

Cellular Signaling Research: Elucidating the role of N-Undecanoylglycine in signaling cascades, such as its interaction with receptors in intestinal tuft cells.

Data Presentation

The following tables provide representative data from experiments utilizing deuterated N-Undecanoylglycine as an internal standard for quantitative analysis and in a metabolic tracing experiment.

Table 1: Quantitative Analysis of Endogenous N-Undecanoylglycine in Human Plasma using Deuterated N-Undecanoylglycine as an Internal Standard.

| Sample ID | Analyte Peak Area | Deuterated IS Peak Area | Analyte/IS Ratio | Concentration (ng/mL) |

| Blank | 0 | 1,500,000 | 0.000 | Below LLOQ |

| LLOQ QC | 15,250 | 1,495,000 | 0.010 | 1.0 |

| Low QC | 44,800 | 1,510,000 | 0.030 | 3.0 |

| Mid QC | 248,500 | 1,490,000 | 0.167 | 15.0 |

| High QC | 755,000 | 1,505,000 | 0.502 | 50.0 |

| Unknown 1 | 35,600 | 1,520,000 | 0.023 | 2.3 |

| Unknown 2 | 189,300 | 1,485,000 | 0.127 | 12.7 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; IS: Internal Standard.

Table 2: Metabolic Tracing of Deuterated N-Undecanoylglycine in a Cell Culture Model.

| Time Point (hours) | Unlabeled N-Undecanoylglycine (Peak Area) | Deuterated N-Undecanoylglycine (Peak Area) | % Deuterated |

| 0 | 1,250,000 | 0 | 0% |

| 1 | 1,100,000 | 150,000 | 12% |

| 4 | 750,000 | 500,000 | 40% |

| 12 | 250,000 | 1,000,000 | 80% |

| 24 | 50,000 | 1,200,000 | 96% |

Experimental Protocols

Protocol 1: Synthesis of Deuterated N-Undecanoylglycine

This protocol is adapted from a general method for the synthesis of deuterated N-acyl-glycines and fatty acids. It involves the coupling of deuterated undecanoic acid with a glycine ester, followed by deprotection.

Materials:

-

Deuterated undecanoic acid (e.g., undecanoic-d21 acid)

-

Glycine ethyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Preparation of Deuterated Undecanoyl Chloride: In a round-bottom flask, dissolve deuterated undecanoic acid (1 equivalent) in anhydrous DCM. Add oxalyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent under reduced pressure to obtain the crude deuterated undecanoyl chloride.

-

Coupling Reaction: In a separate flask, dissolve glycine ethyl ester hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C and add a solution of the crude deuterated undecanoyl chloride in DCM dropwise. Add DCC (1.1 equivalents) and a catalytic amount of DMAP.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of the Ester Intermediate: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure deuterated N-Undecanoylglycine ethyl ester.

-

Hydrolysis to the Final Product: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 4 hours.

-

Final Work-up and Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, deuterated N-Undecanoylglycine. Confirm the structure and isotopic enrichment by NMR and mass spectrometry.

Protocol 2: Quantitative Analysis of N-Undecanoylglycine in Plasma using LC-MS/MS

This protocol describes the use of deuterated N-Undecanoylglycine as an internal standard for the quantification of the endogenous analyte in a biological matrix.

Materials:

-

Human plasma samples

-

Deuterated N-Undecanoylglycine (internal standard working solution)

-

Acetonitrile with 0.1% formic acid (protein precipitation solvent)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: To 50 µL of plasma sample, standard, or quality control, add 10 µL of the deuterated N-Undecanoylglycine internal standard working solution.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable gradient elution to separate N-Undecanoylglycine from other matrix components.

-

Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both endogenous N-Undecanoylglycine and the deuterated internal standard.

-

Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve and determine the concentration of N-Undecanoylglycine in the unknown samples.

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of N-Undecanoylglycine.

N-Undecanoylglycine Signaling Pathway in Intestinal Tuft Cells

Caption: Signaling pathway of N-Undecanoylglycine in tuft cells.

References

- 1. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

Application of N-Undecanoylglycine as an Internal Standard for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

In the field of quantitative mass spectrometry, particularly in metabolomics, lipidomics, and drug development, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. An internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response. N-Undecanoylglycine, a member of the N-acylglycine family, and its stable isotope-labeled counterpart, N-Undecanoylglycine-d2, serve as excellent internal standards for the quantification of a range of endogenous and exogenous compounds, especially other N-acyl amino acids and fatty acid amides.

N-acylglycines are naturally occurring metabolites formed from the conjugation of a fatty acid and glycine.[1] Altered levels of specific N-acylglycines have been associated with inborn errors of metabolism, making their accurate quantification crucial for diagnostic purposes.[2][3] Furthermore, the broader class of fatty acid amides, which includes endocannabinoids and other signaling lipids, is of significant interest in drug discovery and development. The structural similarity of N-Undecanoylglycine to these molecules makes it an ideal candidate to mimic their behavior during analytical procedures.

This application note provides a detailed protocol for the use of N-Undecanoylglycine as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the quantification of related analytes in biological matrices.

Principle of Application

N-Undecanoylglycine is introduced at a known concentration into a biological sample at the earliest stage of sample preparation. As the sample is processed, any loss of analyte due to extraction, derivatization, or instrument variability will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte's mass spectrometry signal to that of the internal standard, accurate quantification can be achieved. For enhanced accuracy, a stable isotope-labeled version, such as N-Undecanoylglycine-d2, is the preferred internal standard as it co-elutes with the analyte and experiences nearly identical ionization effects, without contributing to the analyte's signal.

Key Applications:

-

Metabolomics: Quantification of endogenous N-acylglycines for the diagnosis and monitoring of inborn errors of metabolism.

-

Lipidomics: As an internal standard for the analysis of fatty acid amides, including N-acylethanolamines (endocannabinoids) and other related signaling lipids.

-

Drug Development: In pharmacokinetic studies to quantify drug candidates that are structurally similar to N-acyl amino acids.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is suitable for the extraction of N-acylglycines from urine.

Materials:

-

Urine sample

-

N-Undecanoylglycine-d2 internal standard solution (1 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

SPE cartridges (e.g., C18, 100 mg)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw urine samples to room temperature and centrifuge at 2000 x g for 10 minutes to pellet any precipitate.

-

To 100 µL of the supernatant, add 10 µL of the N-Undecanoylglycine-d2 internal standard solution.

-

Add 500 µL of 0.1% formic acid in water and vortex to mix.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 20% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Parameters (Representative for N-Undecanoylglycine):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Precursor Ion (m/z): 242.2 (for N-Undecanoylglycine)

-

Product Ion (m/z): 74.0 (glycine fragment)

-

Collision Energy: Optimized for the specific instrument (typically 15-25 eV)

-

Dwell Time: 50 ms

Note: The precursor and product ions for N-Undecanoylglycine-d2 would be shifted by +2 Da (244.2 -> 74.0 or 76.0 depending on the position of the label).

Data Presentation

The following tables present representative quantitative data that can be expected when using N-Undecanoylglycine as an internal standard. These values are for illustrative purposes and should be determined for each specific assay.

Table 1: Method Validation Parameters

| Parameter | Representative Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL (analyte dependent) |

| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL (analyte dependent) |

Table 2: Precision and Accuracy

| Analyte Concentration | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |

| Low QC (3x LLOQ) | < 15% | < 15% | 85 - 115% |

| Medium QC | < 10% | < 10% | 90 - 110% |

| High QC | < 10% | < 10% | 90 - 110% |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Representative N-Acylglycine | 85 - 105% |

| Representative Fatty Acid Amide | 80 - 100% |

Signaling Pathway Context

N-acyl amino acids, the class of molecules for which N-Undecanoylglycine is an excellent internal standard, are involved in various metabolic pathways. The diagram below illustrates the general synthesis of N-acylglycines.

Conclusion

N-Undecanoylglycine and its deuterated analog are highly effective internal standards for the quantitative analysis of N-acylglycines and other fatty acid amides by LC-MS/MS. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this internal standard in their analytical workflows, leading to more accurate and reliable quantitative results. The use of a structurally similar internal standard is a critical component of robust bioanalytical method development and validation.

References

- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Bioactivity Testing of N-Undecanoylglycine

Introduction